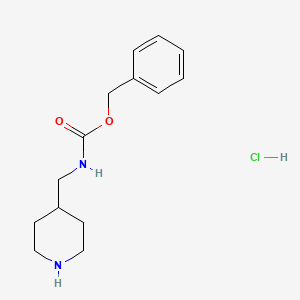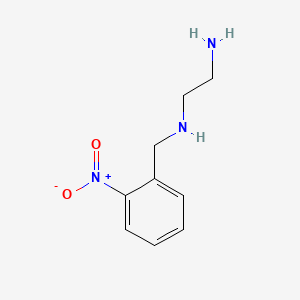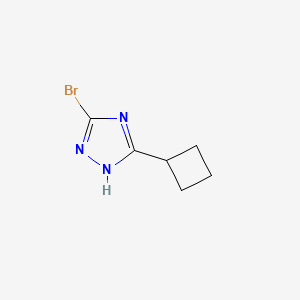
4-Fluoro-3,5-bis(tributylstannyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3,5-bis(tributylstannyl)pyridine is a unique chemical compound with the empirical formula C29H56FNSn2 . It has a molecular weight of 675.18 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-3,5-bis(tributylstannyl)pyridine can be represented by the SMILES stringCCCC [Sn] (CCCC) (CCCC)c1cncc (c1F) [Sn] (CCCC) (CCCC)CCCC . The InChI key for this compound is BULNDTVEVKSTDB-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
4-Fluoro-3,5-bis(tributylstannyl)pyridine is a solid at room temperature . Its flash point is not applicable .Aplicaciones Científicas De Investigación
Organic Synthesis
4-Fluoro-3,5-bis(tributylstannyl)pyridine is a valuable building block in organic synthesis. Its stannyl groups are precursors for Stille coupling reactions, which are pivotal in constructing complex organic molecules. This compound is particularly useful in synthesizing fluorinated pyridines, which are important due to their presence in pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, this compound’s ability to introduce fluorine atoms into molecules is crucial. Fluorine atoms can significantly alter the biological activity of compounds, making them more lipophilic and improving their metabolic stability. This is essential for the development of new drugs .
Materials Science
The stannyl groups in 4-Fluoro-3,5-bis(tributylstannyl)pyridine can be used to create organometallic polymers with unique electronic properties. These materials have potential applications in the development of new types of semiconductors and conductive materials .
Agriculture
Fluorinated compounds, derived from this pyridine, are used to create more effective and stable pesticides and herbicides. The introduction of fluorine can lead to compounds with enhanced activity and reduced environmental impact .
Environmental Science
Research into the environmental fate of fluorinated compounds, including those derived from 4-Fluoro-3,5-bis(tributylstannyl)pyridine, is vital. These studies help understand the persistence and breakdown of such compounds in ecosystems, informing safer chemical design .
Analytical Chemistry
This compound is used as a standard or reference material in analytical methods, such as NMR spectroscopy and mass spectrometry, to identify and quantify fluorinated compounds in various samples .
Chemical Engineering
In chemical engineering, 4-Fluoro-3,5-bis(tributylstannyl)pyridine is used in process development for the synthesis of complex molecules. Its reactivity and stability under various conditions make it a versatile reagent for scaling up production .
Nanotechnology
The compound’s potential in nanotechnology lies in its ability to modify the surface properties of nanoparticles. This can lead to the development of novel catalysts, sensors, and drug delivery systems .
Mecanismo De Acción
Safety and Hazards
This compound is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, and STOT RE 1 . It has several hazard statements including H301, H312, H315, H319, H360FD, H372, and H410 . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of vapour or mist, and using personal protective equipment .
Propiedades
IUPAC Name |
tributyl-(4-fluoro-5-tributylstannylpyridin-3-yl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2FN.6C4H9.2Sn/c6-5-1-3-7-4-2-5;6*1-3-4-2;;/h3-4H;6*1,3-4H2,2H3;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULNDTVEVKSTDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=C1F)[Sn](CCCC)(CCCC)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H56FNSn2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656786 |
Source


|
| Record name | 4-Fluoro-3,5-bis(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
675.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3,5-bis(tributylstannyl)pyridine | |
CAS RN |
1204580-75-5 |
Source


|
| Record name | 4-Fluoro-3,5-bis(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-11,11-dimethyl-11H-Benzo[b]fluorene](/img/structure/B598075.png)

![Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B598081.png)




![4-Methoxybicyclo[2.2.2]octan-1-amine](/img/structure/B598087.png)

![2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine](/img/structure/B598089.png)



